tert-Butyl 3-(3-(2-oxo-2-(pyrazin-2-yl)ethoxy)propyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[3-(2-oxo-2-pyrazin-2-ylethoxy)propyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-19(2,3)26-18(24)22-10-4-6-15(13-22)7-5-11-25-14-17(23)16-12-20-8-9-21-16/h8-9,12,15H,4-7,10-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGWUHIUPFXQSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCCOCC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101116253 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[3-[2-oxo-2-(2-pyrazinyl)ethoxy]propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420852-14-7 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[3-[2-oxo-2-(2-pyrazinyl)ethoxy]propyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420852-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[3-[2-oxo-2-(2-pyrazinyl)ethoxy]propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 3-(3-(2-oxo-2-(pyrazin-2-yl)ethoxy)propyl)piperidine-1-carboxylate is a synthetic organic compound with a complex structure that includes a piperidine ring, a tert-butyl group, and a pyrazine moiety. Its molecular formula is , and it has a molecular weight of approximately 363.5 g/mol . This compound's unique structural features suggest potential biological activities that warrant detailed investigation.
The compound exhibits reactivity typical of esters and amines, which can be explored through various synthetic pathways. These reactions are crucial for modifying the compound for potential medicinal applications. The synthesis typically involves multiple steps, each requiring careful control to ensure high yields and purity .
Biological Activity Overview
Research into the biological activity of this compound indicates several promising pharmacological properties:
- Anticancer Activity : Compounds with similar structures have shown potential anticancer effects. For instance, derivatives of piperidine have been reported to induce apoptosis in various cancer cell lines .
- Neuroprotective Effects : Some studies suggest that piperidine derivatives can exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
- Cholinergic Activity : The compound may interact with muscarinic acetylcholine receptors, which are implicated in several neurological conditions, including Alzheimer's disease .
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives, providing insights into the potential effects of this compound:
The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that its activity may involve:
- Binding Affinity : Interaction with specific receptors such as muscarinic acetylcholine receptors.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways.
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes related to neurodegeneration or cancer progression.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how slight modifications in structure can lead to significant differences in biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate | Hydroxy group instead of keto | Potentially different biological activity due to hydroxyl group |
| Ethyl 2-(1-Boc-3-piperidyl)acetate | Similar piperidine structure | Lacks pyrazine moiety, differing in pharmacological profile |
| tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | Pyrrolidine instead of piperidine | Different ring structure may influence activity |
These comparisons underscore the uniqueness of this compound within its class and its potential for diverse applications in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, heterocycles, and physicochemical properties. Below is a detailed comparison:
Key Observations:
However, the sulfur in thiophene may enhance membrane permeability due to increased lipophilicity. The imidazo-pyrrolo-pyrazine derivative () exhibits a fused heterocyclic system, contributing to higher molecular weight (510.6 vs. ~400) and complex stereoelectronic interactions.
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods used for analogs, such as coupling pyrazine-2-carboxylic acid derivatives to a piperidine intermediate. In contrast, the imidazo-pyrrolo-pyrazine derivative requires additional steps, including Lawesson’s reagent-mediated cyclization and tosyl group deprotection .
Physicochemical Properties :
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
